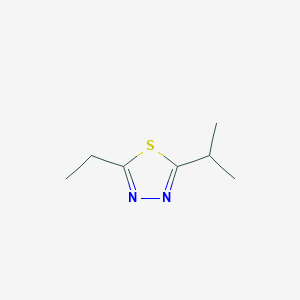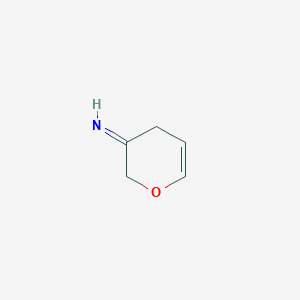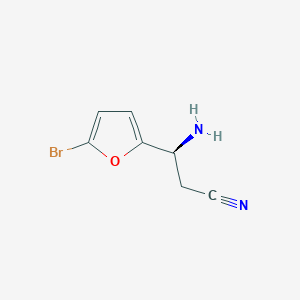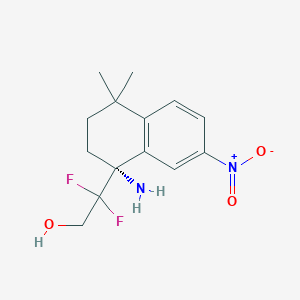
(R)-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, and a difluoroethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Amino Group Introduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Addition of Difluoroethanol Moiety: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoroethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the difluoroethanol moiety.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
作用机制
The mechanism of action of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of ®-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C14H18F2N2O3 |
|---|---|
分子量 |
300.30 g/mol |
IUPAC 名称 |
2-[(1R)-1-amino-4,4-dimethyl-7-nitro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C14H18F2N2O3/c1-12(2)5-6-13(17,14(15,16)8-19)11-7-9(18(20)21)3-4-10(11)12/h3-4,7,19H,5-6,8,17H2,1-2H3/t13-/m1/s1 |
InChI 键 |
GYBWLSUQKNTQJI-CYBMUJFWSA-N |
手性 SMILES |
CC1(CC[C@@](C2=C1C=CC(=C2)[N+](=O)[O-])(C(CO)(F)F)N)C |
规范 SMILES |
CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C(CO)(F)F)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



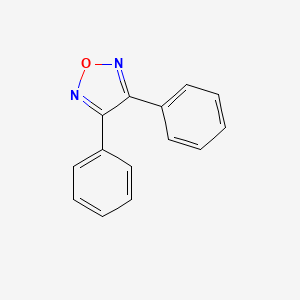
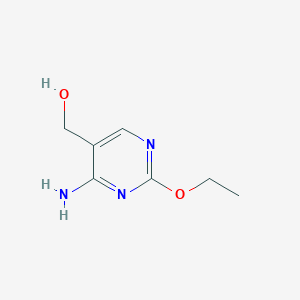
![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
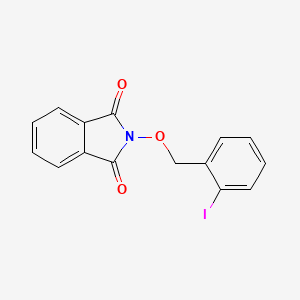
![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)
